molecular formula C10H12O2 B3057044 1-Methoxy-1-phenylpropan-2-one CAS No. 7624-24-0

1-Methoxy-1-phenylpropan-2-one

Cat. No.: B3057044
CAS No.: 7624-24-0
M. Wt: 164.2 g/mol
InChI Key: JBZKUMYCNPNIJF-UHFFFAOYSA-N
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Description

1-Methoxy-1-phenylpropan-2-one is an organic compound with the molecular formula C10H12O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its pleasant odor and is soluble in organic solvents.

Preparation Methods

1-Methoxy-1-phenylpropan-2-one can be synthesized through several methods. One common laboratory method involves the reaction of phenylacetone with methanol in the presence of an acid catalyst. Industrially, it can be produced by the addition of methanol to propylene oxide using sodium hydroxide as a catalyst . Another method involves the Friedel-Crafts alkylation of chloroacetone with benzene in the presence of aluminum chloride .

Chemical Reactions Analysis

1-Methoxy-1-phenylpropan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like aluminum chloride. Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds.

Scientific Research Applications

Organic Synthesis

1-Methoxy-1-phenylpropan-2-one serves as an important intermediate in organic synthesis. It is utilized in the production of various organic compounds, allowing for the development of more complex molecules in laboratory settings. Its ability to undergo electrophilic aromatic substitution reactions makes it a valuable building block for synthesizing substituted aromatic compounds.

Pharmaceutical Development

The compound plays a crucial role in the pharmaceutical industry as a precursor for biologically active molecules. It has been explored for its potential in synthesizing chiral amines, which are essential components in many active pharmaceutical ingredients (APIs). For instance, transaminase-mediated synthesis using this compound has shown promising results in producing enantiopure drug-like compounds with high conversion rates and enantiomeric excess .

Biocatalytic Applications

Recent studies have demonstrated the use of immobilized whole-cell biocatalysts with transaminase activity for synthesizing novel disubstituted 1-phenylpropan-2-amines from prochiral ketones like this compound. These biocatalysts provide an environmentally friendly method for asymmetric synthesis, which is crucial for developing pharmaceuticals .

Case Study 1: Enantiopure Drug Synthesis

A study reported the optimization of asymmetric biocatalysis using immobilized E. coli whole-cells expressing transaminases. The researchers achieved up to 89% conversion and over 99% enantiomeric excess when synthesizing (R)-arylpropan-2-amines from this compound. This method highlights the compound's potential in producing high-value pharmaceutical intermediates efficiently .

Case Study 2: Mechanistic Insights

Research into the metabolic pathways of this compound has revealed its interaction with various enzymes and receptors within biological systems. Understanding these mechanisms is pivotal for predicting its behavior in drug development and toxicity assessments .

Mechanism of Action

The mechanism of action of 1-Methoxy-1-phenylpropan-2-one involves its interaction with various molecular targets. It can undergo metabolic transformations in the body, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, influencing biochemical pathways and physiological processes .

Comparison with Similar Compounds

1-Methoxy-1-phenylpropan-2-one can be compared with similar compounds such as:

The presence of the methoxy group in this compound makes it unique, influencing its reactivity and applications in various fields.

Biological Activity

1-Methoxy-1-phenylpropan-2-one, also known as methoxy phenylpropanone (MPPP), is an organic compound with the molecular formula C10H12O2C_{10}H_{12}O_2. It is primarily recognized for its applications in organic synthesis and has garnered attention for its potential biological activities. This article explores the biological activity of MPPP, examining its mechanisms of action, therapeutic potentials, and relevant research findings.

This compound is a carbonyl compound that can participate in various chemical reactions, including:

  • Condensation Reactions : It can react with amines or other nucleophiles to form imines or amides.
  • Oxidation : The compound can undergo oxidation to yield corresponding carboxylic acids or other oxidized derivatives.

The biological activity of MPPP is primarily attributed to its interaction with specific molecular targets within biological systems. The methoxy and carbonyl groups in the structure allow it to act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to modifications of proteins and enzymes, thereby influencing various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Properties

MPPP has been studied for its antioxidant properties , which help in mitigating oxidative stress in cells. This activity is crucial in preventing cellular damage and has implications in aging and various diseases.

2. Anti-aging Effects

The compound has shown potential anti-aging properties , making it a candidate for further investigation in cosmetic and pharmaceutical applications aimed at skin rejuvenation .

3. Antimicrobial Activity

Preliminary studies suggest that MPPP may possess antimicrobial properties , indicating its potential use in developing new antimicrobial agents.

4. Neuroprotective Effects

There is emerging evidence that MPPP may exert neuroprotective effects , potentially beneficial in conditions like neurodegenerative diseases. However, more research is needed to fully understand these effects.

Case Studies and Research Findings

StudyFindings
Study on Antioxidant ActivityMPPP demonstrated significant free radical scavenging activity, suggesting its potential as a natural antioxidant agent .
Investigation of Anti-aging PropertiesIn vitro studies indicated that MPPP could enhance collagen synthesis, contributing to its anti-aging effects on skin cells .
Evaluation of Antimicrobial PropertiesMPPP exhibited inhibitory effects against various bacterial strains, supporting further exploration as an antimicrobial agent.

Properties

IUPAC Name

1-methoxy-1-phenylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(11)10(12-2)9-6-4-3-5-7-9/h3-7,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZKUMYCNPNIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404281
Record name 1-methoxy-1-phenylpropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7624-24-0
Record name 1-methoxy-1-phenylpropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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